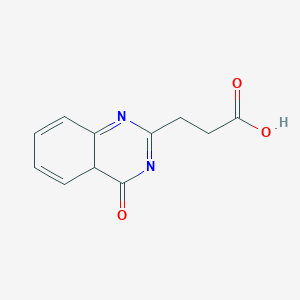

quinazolin-4(3H)-one-2-propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

3-(4-oxo-4aH-quinazolin-2-yl)propanoic acid |

InChI |

InChI=1S/C11H10N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4,7H,5-6H2,(H,14,15) |

InChI Key |

IQSLJHUQDPCAON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C(=NC(=NC2=O)CCC(=O)O)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Quinazolin 4 3h One 2 Propanoic Acid

Established Synthetic Pathways to the Quinazolin-4(3H)-one Core and its Propanoic Acid Derivatives

The synthesis of the quinazolin-4(3H)-one system is well-documented, with several classical and modern methods available. These routes can be adapted to produce the 2-propanoic acid derivative by selecting appropriate precursors that contain the required three-carbon acid chain.

One of the most fundamental and widely used methods for constructing the quinazolin-4(3H)-one core begins with anthranilic acid and its derivatives. researchgate.net The general approach involves the acylation of the amino group of anthranilic acid, followed by cyclization.

To synthesize quinazolin-4(3H)-one-2-propanoic acid, anthranilic acid would be acylated with a derivative of succinic acid, such as succinic anhydride (B1165640) or succinyl chloride. The resulting N-acyl-anthranilic acid intermediate is then cyclized, typically by heating with a dehydrating agent or by reaction with an amine source like formamide (B127407) or ammonia (B1221849), which also serves to introduce the N3 nitrogen. researchgate.netepstem.net For instance, reacting the N-acylated intermediate with ammonia would lead to the desired product. The initial acylation is often carried out in a suitable solvent like dimethylformamide (DMF) or pyridine. nih.govijprajournal.com

Microwave-assisted synthesis has also been reported as an efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. epstem.net

Table 1: Illustrative Condensation Reactions with Anthranilic Acid Derivatives

| Starting Material | Acylating/Condensing Agent | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Anthranilic acid | 3-Chloropropionyl chloride | DMF, Room Temp | 2-(3-Chloropropionamido)benzoic acid | nih.gov |

| 5-Bromoanthranilic acid | 4-Chlorobutyryl chloride | DMF, Room Temp, 3h | 5-Bromo-2-(4-chlorobutanamido)benzoic acid | nih.gov |

| Anthranilic acid | Formamide | Heat, 150-160 °C, 8h (Conventional) | Quinazolin-4(3H)-one | epstem.net |

| Anthranilic acid | Formamide | Microwave (270 W), 10 min | Quinazolin-4(3H)-one | epstem.net |

This table showcases general reactions on the anthranilic acid core that are foundational to the synthesis of its derivatives.

A highly versatile and common two-step pathway to quinazolin-4(3H)-ones proceeds through a 4H-3,1-benzoxazin-4-one intermediate. nih.govnih.gov This method involves first treating anthranilic acid with an acid anhydride or acid chloride to form the benzoxazinone (B8607429) ring. nih.govuomosul.edu.iq This intermediate is then reacted with a nitrogen nucleophile, such as a primary amine or ammonia, which replaces the ring oxygen atom to form the quinazolinone core. nih.gov

For the synthesis of this compound, anthranilic acid would be reacted with succinic anhydride, typically with heating, to form 2-(4-oxo-4H-3,1-benzoxazin-2-yl)propanoic acid. This benzoxazinone intermediate can then be isolated or used in situ, reacting with ammonia or hydrazine (B178648) hydrate (B1144303) followed by reduction/hydrolysis to yield the target molecule. nih.govnih.gov The reaction of the benzoxazinone with the amine is often conducted in solvents like ethanol, DMF, or acetic acid under reflux conditions. nih.govijprajournal.com

Table 2: Synthesis of Quinazolinones via Benzoxazinone Intermediates

| Benzoxazinone Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 6-Bromo-2-(3-chloropropyl)-4H-benzo[d] nih.govnih.govoxazin-4-one | Hydrazine hydrate | DMF or Ethanol, Reflux, 3h | 7-Bromo-2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one | nih.gov |

| 2-(3-Chloropropyl)-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | Ethanol, Reflux, 2h | 2,3-Dihydropyrazolo[5,1-b]quinazolin-9(1H)-one | nih.gov |

| 2-Methyl-4H-3,1-benzoxazin-4-one | Aromatic amines | Deep Eutectic Solvent (ChCl:Urea) | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | researchgate.net |

This table provides examples of how benzoxazinone intermediates are used to create various quinazolinone derivatives.

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules like quinazolinones in a single step, minimizing waste and simplifying procedures. jyotiacademicpress.net Several one-pot methods have been developed for the synthesis of the quinazolin-4(3H)-one scaffold. ijprajournal.com

A common MCR strategy involves the condensation of anthranilic acid, an orthoester, and an amine. ijprajournal.com To adapt this for the synthesis of this compound, one could theoretically use a cyclic orthoester derived from succinic acid. A more plausible MCR would involve the condensation of isatin (B1672199) (which can be hydrolyzed to (2-aminophenyl)glyoxylic acid), an aldehyde, and an ammonium (B1175870) salt. hacettepe.edu.tr For the target compound, a reagent that can provide the ethyl-COOH moiety would be required in place of the aldehyde. Another approach involves a three-component reaction of arenediazonium salts, nitriles, and anthranilates. acs.org

Isatoic anhydride is a stable and accessible precursor for a variety of quinazolinone derivatives. nih.govresearchgate.net The reaction of isatoic anhydride with an appropriate amine can lead to the formation of a 2-aminobenzamide (B116534) derivative, which can then be cyclized. researchgate.net Alternatively, isatoic anhydride can participate in one-pot reactions. researchgate.netrsc.org

To synthesize the target molecule, isatoic anhydride could be reacted with an amino acid like aspartic acid or glutamic acid. For example, reacting isatoic anhydride with aspartic acid could potentially lead to the formation of the quinazolinone ring with a carboxymethyl or carboxyethyl side chain at the N3 or C2 position, depending on the reaction conditions and subsequent transformations. Published methods show the reaction of isatoic anhydride with glycine, which could be a model for this approach. researchgate.netnih.gov A one-pot condensation of isatoic anhydride, an amine, and an aldehyde is also a well-established route that could be explored. researchgate.netrsc.org

Table 3: Quinazolinone Synthesis Starting from Isatoic Anhydride

| Isatoic Anhydride Derivative | Co-reactant(s) | Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Isatoic anhydride | Amines, Aldehydes | Amberlyst-15, Heat | 2,3-Disubstituted quinazolinones | researchgate.net |

| Isatoic anhydride | Amines, Orthoesters | Catalyst-free, Heat or Microwave | 2,3-Disubstituted quinazolin-4(3H)-ones | rsc.org |

| Isatoic anhydride | Benzyl (B1604629) azides | Potassium tert-butoxide, DMSO, 100 °C | 4(3H)-Quinazolinone derivatives | osi.lv |

Synthetic Routes via 2-Aminobenzamide and Substituted Aldehydes

The condensation of 2-aminobenzamide with aldehydes is a direct and widely employed method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones, which are subsequently oxidized to the corresponding quinazolin-4(3H)-ones. researchgate.netrsc.org

For the synthesis of this compound, 2-aminobenzamide would need to be condensed with a 3-oxo-acid or its synthetic equivalent, such as 3-oxopentanedioic acid. The initial condensation, often catalyzed by an acid like p-toluenesulfonic acid, would form a dihydro-intermediate. organic-chemistry.org The subsequent step is an oxidative dehydrogenation to introduce the double bond in the heterocyclic ring. Various oxidants can be used for this purpose, including KMnO4, MnO2, DDQ, or iodine. organic-chemistry.org More environmentally benign methods utilize water-soluble iridium complexes as catalysts for acceptorless dehydrogenative condensation. rsc.org

Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound scaffold possesses multiple reactive sites, making it an excellent platform for chemical diversification. Key functionalization points include the carboxylic acid group, the N3-position of the quinazolinone ring, and the benzene (B151609) ring.

Derivatization of the Propanoic Acid Chain: The carboxylic acid group is a prime handle for modification.

Esterification: The acid can be readily converted to its corresponding esters by reaction with various alcohols under acidic catalysis. hacettepe.edu.tr

Amidation: Reaction with amines, facilitated by coupling agents like HATU, can produce a diverse library of amide derivatives. hacettepe.edu.trnih.gov This allows for the introduction of various functional groups and the exploration of structure-activity relationships.

Alkylation and Arylation of the N3-Position: The nitrogen atom at position 3 is nucleophilic and can be functionalized.

Reaction with alkyl halides (e.g., propargyl bromide) in the presence of a base like potassium carbonate can introduce alkyl or substituted alkyl groups. epstem.netnih.gov This approach is used to link the quinazolinone core to other cyclic systems or functional moieties.

Substitution on the Benzene Ring: The aromatic ring of the quinazolinone core can undergo electrophilic substitution reactions.

Nitration and Halogenation: Depending on the existing substituents and reaction conditions, nitration or halogenation can occur at available positions on the benzene ring, providing further opportunities for derivatization. mdpi.com

Modification of the Heterocyclic Ring:

The carbonyl group at C4 and the nitrogen at N1 also influence the chemical reactivity of the scaffold, although they are less commonly targeted for derivatization compared to the other sites. google.com

Table 4: Potential Derivatization Reactions

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Reference (Conceptual) |

|---|---|---|---|

| Esterification | Alcohol, Acid catalyst (e.g., H2SO4) | Ester | hacettepe.edu.tr |

| Amidation | Amine, Coupling agent (e.g., HATU, DIPEA) | Amide | nih.gov |

| N3-Alkylation | Alkyl halide, Base (e.g., K2CO3), Acetone | N3-Alkyl substituent | epstem.netnih.gov |

Strategic Substitutions and Modifications at the Quinazolinone Ring System (e.g., C-2, N-3, C-6 Positions)

The pharmacological profile of quinazolinone derivatives can be significantly modulated by introducing various substituents at different positions of the heterocyclic ring. nih.gov Structure-activity relationship studies have consistently shown that substitutions at the C-2, N-3, and C-6 positions are particularly influential. nih.gov

Synthetic strategies often begin with anthranilic acid, which undergoes acylation and subsequent cyclization. nih.govresearchgate.net The introduction of substituents at the N-3 position is commonly achieved by reacting a 2-substituted-4H-3,1-benzoxazin-4-one intermediate with various primary amines, leading to 2,3-disubstituted quinazolinones. nih.govresearchgate.netresearchgate.net For instance, using aniline (B41778) or benzylamine (B48309) as the primary amine results in quinazolinones with a phenyl or benzyl moiety at the N-3 position, respectively. nih.gov

The C-2 position is a key site for introducing diversity. One common method involves the multicomponent reaction of isatoic anhydride, an amine, and an orthoester, which provides the 2-substituted quinazolinone core. rsc.org The nature of the orthoester determines the substituent at the C-2 position.

Modifications at the C-6 position of the quinazolinone ring are also synthetically important. For example, dithiocarbamate (B8719985) side chains have been successfully introduced at this position to create novel derivatives. nih.gov These substitutions are critical for exploring the chemical space around the quinazolinone core. nih.gov

| Position | Substituent Type | Synthetic Precursors/Reagents | Reference |

|---|---|---|---|

| C-2 | Alkyl/Aryl | Orthoesters, Acid Chlorides | rsc.org |

| N-3 | Aryl/Benzyl | Primary Amines (e.g., Aniline, Benzylamine) | nih.govresearchgate.net |

| C-6 | Dithiocarbamate | (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methanol | nih.gov |

Chemical Transformations Involving the Propanoic Acid Side Chain (e.g., Acylation, Condensation, Methylation)

The propanoic acid side chain at the C-2 position offers a versatile handle for a variety of chemical transformations. The initial introduction of this side chain can be achieved through a condensation reaction between a substituted 2-aminobenzamide and succinic anhydride. nih.gov

Once the this compound scaffold is formed, the carboxylic acid functional group can undergo further reactions. These include standard transformations such as esterification and amidation, which are used to generate a wide array of derivatives. For example, the synthesis of quinazolinone-based hydroxamic acids involves converting the carboxylic acid to an ester, which is then reacted with hydroxylamine. nih.gov

Condensation reactions are also pivotal. Ytterbium triflate-catalyzed condensation of 2-aminobenzamide with various carboxamides provides a direct route to 2-substituted 4(3H)-quinazolinones. clockss.org More advanced methods, such as a recently developed electricity-driven radical hydroarylation, allow for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives tethered to propionic acid structures from quinazolin-4(3H)-ones and acrylic acid derivatives. acs.org This electrochemical approach avoids the need for chemical redox reagents and catalysts. acs.org Furthermore, studies have shown that inserting an additional methylene (B1212753) group into the aliphatic acid side chain can significantly alter the physicochemical properties of the molecule. nih.gov

Introduction of Diverse Side Chains (e.g., Dithiocarbamate, Hydrazide, Carboxamide)

Attaching diverse functional groups to the quinazolinone framework is a key strategy for creating novel chemical entities. This is often achieved by modifying the C-2 position.

Dithiocarbamates: A series of quinazolin-4(3H)-one derivatives bearing a dithiocarbamate side chain at the C-2 position have been synthesized. nih.govresearchgate.net This functional group is typically introduced by reacting a 2-(chloromethyl)quinazolin-4(3H)-one intermediate with a salt of a dithiocarbamic acid. These derivatives have shown potential as novel antitumor agents. nih.govresearchgate.net Dithiocarbamate side chains can also be appended to other positions, such as C-6, to explore different structural variations. nih.gov

Hydrazides: The hydrazide moiety is another important functional group introduced into quinazolinone derivatives. The synthesis of 2-(hydrazinyl)quinazolin-4(3H)-one serves as a key step. mdpi.com This intermediate can be prepared by reacting 2-thioxo-2,3-dihydroquinazolin-4(1H)-one or an S-alkylated precursor with hydrazine hydrate. mdpi.comnih.gov The resulting hydrazide can then be condensed with various carbonyl compounds to afford a wide range of hydrazone derivatives. mdpi.comerdogan.edu.tr

Carboxamides: Carboxamide functionalities are frequently incorporated into quinazolinone structures. One common synthetic route involves the reaction of a quinazolinone bearing a carboxylic acid, for example at the C-7 position, with an amine in the presence of a coupling agent like carbonyldiimidazole (CDI). nih.govacs.org This method allows for the generation of a library of N-substituted quinazolinone-7-carboxamides. nih.govacs.org Alternatively, 3-aminoquinazolin-4(3H)-one can be used as a precursor to synthesize N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides. univie.ac.at

| Side Chain | Position | Key Intermediate | Key Reagents | Reference |

|---|---|---|---|---|

| Dithiocarbamate | C-2 | 2-(chloromethyl)quinazolin-4(3H)-one | Dithiocarbamic acid salts | nih.gov |

| Hydrazide/Hydrazone | C-2 | 2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Hydrazine hydrate, Carbonyl compounds | mdpi.com |

| Carboxamide | C-7 | 4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic Acid | Amines, Carbonyldiimidazole (CDI) | nih.govacs.org |

Advanced Methodological Approaches in this compound Synthesis

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, selectivity, and environmental footprint of chemical syntheses.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating the synthesis of heterocyclic compounds, including quinazolinones. researchgate.net This technique often leads to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. rsc.orgnih.gov

A notable application is the convergent microwave-assisted synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids. nih.gov In this method, a substituted 2-aminobenzamide and succinic anhydride are reacted under microwave irradiation, using the bio-sourced solvent pinane, which favors the cyclization step. nih.gov The reaction time can be as short as 15 minutes at 180°C. nih.gov Another efficient MAOS protocol involves the one-pot, three-component reaction of isatoic anhydride, an amine, and an orthoester under solvent-free conditions, affording 2,3-disubstituted quinazolin-4(3H)-ones in 20–30 minutes. rsc.org Microwave irradiation has also been successfully employed for synthesizing various quinazolinone precursors in aqueous media, highlighting the "green" aspect of this technology. rsc.org

Chemoselective Alkylation and Hydrolysis Reactions

Chemoselectivity is crucial when dealing with multifunctional molecules like quinazolinone derivatives. Selective reactions allow for the modification of one functional group in the presence of others, avoiding the need for extensive protection-deprotection steps.

Chemoselective Alkylation: An example of chemoselective alkylation is seen in the synthesis of S-alkylated quinazolin-4(3H)-ones. nih.gov The alkylation of 2-mercapto-3-arylquinazolin-4(3H)-ones with reagents like ethyl bromoacetate (B1195939) occurs specifically on the sulfur atom, leaving the quinazolinone nitrogen and other potentially reactive sites untouched. nih.gov Similarly, N-alkylation at the 1- and 3-positions of the quinazoline-2,4(1H,3H)-dione scaffold can be achieved using ethyl chloroacetate (B1199739) in the presence of potassium carbonate, demonstrating selective N-alkylation. nih.gov

Chemoselective Hydrolysis: Selective hydrolysis is equally important. For instance, in a molecule containing both an ester and an amide, it is possible to selectively hydrolyze the ester to a carboxylic acid without affecting the more stable amide bond. This is demonstrated in the synthesis of quinazolinone-7-carboxylic acid derivatives, where an ester precursor is hydrolyzed using sodium hydroxide (B78521) in isopropanol. nih.gov Another form of selective cleavage is hydrazinolysis, where an ester is converted into a hydrazide using hydrazine hydrate, a key step in producing precursors for further functionalization. nih.govnih.gov

Structure Activity Relationship Sar Studies of Quinazolin 4 3h One 2 Propanoic Acid and Its Analogs

Core Quinazolinone Scaffold Contributions to Biological Efficacy

The quinazolinone ring system, a fused heterocycle composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This core structure is a common feature in over 200 naturally occurring alkaloids isolated from various plants, animals, and microorganisms, which underscores its biological relevance and evolutionary selection. nih.govmdpi.comwikipedia.org The stability and synthetic accessibility of the quinazolinone nucleus have made it an attractive starting point for the development of novel compounds with a wide array of pharmacological activities. nih.gov

The inherent biological significance of the quinazolinone scaffold is demonstrated by its presence in numerous compounds exhibiting anticancer, anti-inflammatory, antimicrobial, antihypertensive, anticonvulsant, and antiviral properties. nih.govnih.govmdpi.com Its planar structure and the presence of nitrogen atoms allow for various interactions with biological targets, including hydrogen bonding and pi-pi stacking. The efficacy of the core scaffold is often linked to its ability to mimic endogenous molecules and bind to the active sites of enzymes or receptors. For instance, many quinazolinone-based kinase inhibitors function by competing with ATP for its binding site on the enzyme. nih.gov The broad spectrum of activity associated with the basic quinazolinone structure establishes it as a foundational element, upon which further modifications can be made to enhance potency and selectivity for a specific biological target. nih.govmdpi.com

Preponderant Role of the 2-Propanoic Acid Moiety in Modulating Biological Activity and Enhancing Solubility

Enhancing Solubility: A major challenge in drug development is ensuring adequate aqueous solubility for effective absorption and distribution. The propanoic acid moiety contains a terminal carboxylic acid group, which is ionizable at physiological pH. This feature dramatically increases the polarity of the molecule, thereby enhancing its solubility in water. Improved solubility is a critical pharmacokinetic parameter that can lead to better bioavailability of a potential drug candidate.

Modulating Biological Activity: The effect of the 2-propanoic acid group on biological efficacy is highly dependent on the specific target. The three-atom linker (–CH₂–CH₂–COOH) provides conformational flexibility, allowing the terminal carboxylate group to position itself optimally within a target's binding site to form key interactions, such as ionic bonds or hydrogen bonds with amino acid residues.

However, the presence of this acidic group is not universally beneficial for all biological targets. In a structure-activity relationship study of quinazolinone-based antibacterials, the introduction of a methylene (B1212753) carboxylic acid group at the C-2 position resulted in a decrease in activity against Staphylococcus aureus. researchgate.net This suggests that for that particular target, a larger, more lipophilic, or differently functionalized substituent is preferred. Conversely, for other enzymes or receptors, the acidic functionality could be essential for binding and activity. The parent compound, quinazoline-2-carboxylic acid, is a known synthetic precursor, highlighting the importance of functionalization at this position for generating diverse derivatives. wikipedia.orgnih.govsigmaaldrich.com

Impact of Substituent Variation on the Quinazolin-4(3H)-one-2-propanoic Acid System's Activity Profile

The biological activity of the this compound system can be finely tuned by introducing various substituents onto the heterocyclic core. The electronic properties, size (steric effects), and position of these substituents are critical determinants of the molecule's interaction with its biological target.

Influence of Electronic and Steric Effects of Substituents (e.g., Electron-Donating vs. Electron-Withdrawing Groups)

The electronic nature of substituents on the quinazolinone ring system plays a crucial role in modulating biological activity. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the ring system, affecting its binding affinity to target proteins.

For example, in the context of dual EGFR/VEGFR2 kinase inhibitors, the presence of EWGs on a terminal benzene ring attached to the quinazoline (B50416) scaffold led to enhanced inhibitory activity. Conversely, substitution with EDGs like methyl (–CH₃) or trifluoromethoxy (–OCF₃) resulted in decreased inhibitory potency. An active methylene group (–CH₂–) at the C-2 position can function as an electron-releasing group, which can also influence activity.

Steric effects relate to the size and shape of the substituents. Bulky groups can cause steric hindrance, preventing the molecule from fitting into the binding pocket of a target enzyme or receptor. However, in some cases, a larger group may be necessary to form favorable hydrophobic interactions. The placement of substituents is also critical; for instance, steric factors generally result in a preference for para-substituted products over ortho-substituted ones during synthesis and can influence binding orientation.

Positional Effects of Substitution (e.g., C-2, N-3, C-6, and Aromatic Ring Substitutions)

SAR studies have consistently shown that the biological activity of quinazolinones is highly sensitive to the position of substituents. nih.gov Positions C-2, N-3, and various points on the fused benzene ring (such as C-6 and C-8) are key sites for modification. nih.gov

C-2 Position: As discussed, this position is critical for modulating activity. Besides the propanoic acid moiety, a wide range of other groups have been explored. In some antimicrobial quinazolinones, methyl or thiol groups at C-2 are considered essential for activity. nih.gov In other studies, attaching different aryl or heterocyclic rings to this position has led to potent anticancer agents. nih.gov The optimal substituent at C-2 is highly target-dependent.

N-3 Position: This position is frequently substituted to enhance potency. For example, replacing the N-H hydrogen with an ethyl acetate (B1210297) group was found to increase antibacterial activity, partly by preventing lactam-lactim tautomerism. In other studies, substitution at N-3 with different aryl groups or heterocyclic moieties was shown to be important for activity. nih.gov

C-6 and Aromatic Ring Positions: The benzene ring of the quinazolinone scaffold offers multiple positions for substitution. The introduction of halogen atoms (e.g., chloro, bromo, iodo) at the C-6 and C-8 positions has been shown to improve antimicrobial activity. nih.gov Specifically, 6-iodo derivatives have been developed with significant antitumor properties. However, for certain antibacterial targets, substitution at C-6 with a bromo or hydroxyl group was not tolerated and resulted in reduced activity. researchgate.net The insertion of electron-donating groups at the C-6 and C-7 positions has been found to increase the antiproliferative activity of some quinazoline derivatives.

The following table summarizes SAR findings for various quinazolinone derivatives against S. aureus, illustrating the impact of substitutions at different positions.

| Compound Analogue | Position of Variation | Substituent | Reported Activity (MIC against S. aureus in μg/mL) | Reference |

|---|---|---|---|---|

| Quinazolinone Lead | - | Lead Structure | 2 | nih.gov |

| Analog 1 | C-2 Linker | Alkyne | 0.03 | researchgate.net |

| Analog 2 | C-2 Linker | Methylene Carboxylic Acid | >16 (Inactive) | researchgate.net |

| Analog 3 | N-3 Ring | Pyridine Ring | 4 | researchgate.net |

| Analog 4 | C-6 Substitution | Bromo | >16 (Inactive) | researchgate.net |

| Analog 5 | C-7 Substitution | Methoxy (B1213986) | >16 (Inactive) | researchgate.net |

Stereochemical Considerations and Enantioselectivity in SAR

Stereochemistry plays a vital role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. For quinazolinone derivatives that possess a stereocenter, such as an asymmetrically substituted carbon in the propanoic acid side chain, it is crucial to evaluate the activity of individual enantiomers.

Research has focused on the development of asymmetric synthesis methods to produce enantioenriched quinazolinone derivatives. One approach involves the enantioselective alkynylation of cyclic iminium ions derived from quinazolinones to create products with α-quaternary stereocenters, which are important features in many pharmaceutically active molecules. This allows for the controlled synthesis of a specific enantiomer, enabling a clear investigation of its biological effects.

Furthermore, some quinazoline-based systems can exhibit inherent chirality due to restricted bond rotation, leading to the formation of stable atropisomers. Dynamic NMR studies have confirmed the existence of such isomers in solution. The ability to separate these atropisomers, for instance by using a chiral HPLC column, is essential for studying their individual contributions to biological activity and for designing chiral receptors. The herbicidal activity of some related aryloxyphenoxypropionate (APP) compounds is known to be dependent on the configuration of a chiral carbon, further highlighting the importance of stereochemistry in this class of molecules.

Rational Design Principles Derived from Comprehensive SAR Investigations

The collective findings from SAR studies on this compound and its analogs provide a set of rational design principles for developing new and improved therapeutic agents. These principles help guide medicinal chemists in making targeted modifications to the lead structure.

Target-Specific C-2 Substitution: The substituent at the C-2 position is a primary determinant of potency and selectivity. The choice of substituent—whether a propanoic acid, a different alkyl chain, an aryl group, or another heterocycle—must be tailored to the specific topology and amino acid composition of the target's binding site. For some targets, a hydrogen-bond donor/acceptor like a carboxylic acid is beneficial, while for others, a lipophilic group is required for optimal hydrophobic interactions. nih.govresearchgate.net

Fine-Tuning through Aromatic Ring Substitution: The benzene portion of the quinazolinone core is a key area for modification to fine-tune the electronic properties and solubility of the molecule. Substitutions at C-6 and C-7 with small, often electron-donating, groups like methoxy are frequently used to enhance activity and optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. nih.gov

Exploiting Key Hydrogen Bonds: The nitrogen atoms at positions N-1 and N-3 of the quinazolinone ring are critical for forming hydrogen bonds with hinge region residues in many kinase enzymes. SAR studies on EGFR inhibitors revealed that maintaining the H-bond at N-1 is crucial for potent activity, while substitution at N-3 can cause steric hindrance and should be approached with caution.

Stereochemical Optimization: For chiral quinazolinone derivatives, it is essential to synthesize and test individual enantiomers. Biological activity often resides in a single enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to off-target effects. Asymmetric synthesis is therefore a key strategy in the rational design process.

Molecular Hybridization: A successful strategy involves creating hybrid molecules by linking the quinazolinone scaffold to another pharmacologically active moiety. nih.gov This can lead to compounds with dual mechanisms of action or improved potency by engaging with multiple binding sites on a target.

By applying these principles, researchers can move beyond random screening and systematically design quinazolinone derivatives with enhanced efficacy, selectivity, and improved drug-like properties.

Biological Activities and Preclinical Investigations of Quinazolin 4 3h One 2 Propanoic Acid and Its Derivatives

Antimicrobial Efficacy Studies

Derivatives of quinazolin-4(3H)-one have demonstrated significant potential as antimicrobial agents, with studies highlighting their efficacy against a range of bacterial and fungal pathogens.

Numerous studies have underscored the potent antibacterial activity of quinazolin-4(3H)-one derivatives against Gram-positive bacteria, most notably Staphylococcus aureus and its methicillin-resistant strains (MRSA). Certain analogues have been identified with minimal inhibitory concentrations (MICs) as low as 0.5 μg/mL against MRSA. nih.govacs.org For instance, one study reported a novel thiazolylketenyl quinazolinone derivative exhibiting an MIC of 0.5 μg/mL against MRSA, a potency eight times greater than that of norfloxacin. mdpi.com Another series of new quinazolin-4(3H)-one derivatives showed potent and selective inhibitory activity against Staphylococcus aureus with MIC values ranging from 0.03 to 0.25 μg/mL. epa.gov

The mechanism of action for some of these compounds against MRSA is believed to involve the inhibition of penicillin-binding protein 2a (PBP2a). nih.govacs.orgnih.gov These quinazolinone derivatives can act as allosteric modulators of PBP2a, opening up the active site to allow β-lactam antibiotics to bind and exert their bactericidal effect. mdpi.comnih.gov This synergistic action suggests a potential role for these compounds in combination therapies to combat resistant infections. nih.gov

Table 1: Antibacterial Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thiazolylketenyl quinazolinone 4 | MRSA | 0.5 | mdpi.com |

| Derivative 4'c | Staphylococcus aureus | 0.03-0.25 | epa.gov |

| Derivative 4'e | Staphylococcus aureus | 0.03-0.25 | epa.gov |

| Derivative 27 | S. aureus (including vancomycin- and linezolid-resistant strains) | ≤0.5 | nih.govacs.org |

| Schiff base derivative 4e | S. aureus | 32 | nih.gov |

| Thiophene-based derivative 3m | Staphylococcus aureus | 1.95 | nih.gov |

The efficacy of quinazolin-4(3H)-one derivatives extends to various multidrug-resistant (MDR) bacterial strains beyond MRSA. Research has demonstrated that certain derivatives exhibit equipotent MIC values against multiple drug-resistant strains of S. aureus, including vancomycin-resistant S. aureus (VRSA). epa.gov This indicates a mechanism of action that may circumvent existing resistance pathways.

Furthermore, some of these compounds have been shown to act synergistically with FDA-approved antibiotics, enhancing their efficacy against resistant pathogens. epa.gov For example, a specific derivative, in addition to its intrinsic activity, was found to reduce biofilm formation, a key factor in persistent and chronic bacterial infections. epa.gov

In addition to their antibacterial properties, quinazolin-4(3H)-one derivatives have been investigated for their antifungal and antimycobacterial activities. Several synthesized series have shown inhibitory effects against various fungal species, including Candida albicans, Aspergillus niger, and Fusarium oxysporum. nih.govnih.govmdpi.comeurekaselect.comresearchgate.netmdpi.com For instance, a 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one derivative was identified as a potent antifungal agent with an MIC value of 3.90 μg/mL against Candida albicans and Aspergillus niger. nih.gov However, some series of quinazolinone Schiff bases have demonstrated only moderate to poor antifungal activity. nih.gov

Several derivatives have also exhibited promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. epa.govnih.gov In one study, a series of new quinazolin-4(3H)-one derivatives displayed anti-mycobacterial activity with MIC values in the range of 2-16 µg/mL, along with low toxicity to Vero cells, indicating a favorable selectivity index. epa.gov

Table 2: Antifungal and Antimycobacterial Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thiophene-based derivative 3m | Candida albicans, Aspergillus niger | 3.90 | nih.gov |

| Various derivatives (4d, 4e, 9a, 9b, 14a, 4'e, 4'f) | Mycobacterium tuberculosis | 2-16 | epa.gov |

| Pyrazol-quinazolinone 2c | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L | mdpi.com |

| 7-Chloro derivative 20 | Various filamentous fungi | Superior to fluconazole (B54011) and itraconazole (B105839) in vitro | nih.gov |

Antineoplastic and Antiproliferative Potential

The quinazolin-4(3H)-one core is a key pharmacophore in the development of anticancer agents, with derivatives showing cytotoxicity against a range of cancer cell lines.

Derivatives of quinazolin-4(3H)-one have demonstrated significant cytotoxic effects against several human cancer cell lines. Notably, potent activity has been observed against breast cancer (MCF-7), ovarian cancer (A2780), colon cancer (HT29 and Caco-2), and liver cancer (HepG2) cells. researchgate.net

For example, two new quinazoline (B50416) Schiff base derivatives exhibited remarkable antiproliferative effects against the MCF-7 cell line, with IC50 values of 6.246 µM and 5.910 µM after 72 hours of treatment. nih.gov Other studies have also reported on the cytotoxicity of various quinazolinone derivatives against MCF-7 and other cell lines, with some compounds showing activity at micromolar concentrations. nih.gov The antiproliferative activity of these compounds is often linked to their ability to interfere with key cellular processes in cancer cells.

Table 3: Cytotoxicity of Selected Quinazolin-4(3H)-one Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Quinazoline Schiff base 1 | MCF-7 (Breast) | 6.246 µM | nih.gov |

| Quinazoline Schiff base 2 | MCF-7 (Breast) | 5.910 µM | nih.gov |

| Derivative 11g (nitro substituent) | HeLa (Cervical) | Most potent in the series | nih.gov |

| BIQO-19 | H1975 (NSCLC) | Effective growth inhibition | nih.gov |

| 04NB-03 | HCC (Liver) | Potent suppression of viability | nih.gov |

The anticancer effects of quinazolin-4(3H)-one derivatives are mediated through various mechanisms, primarily the induction of cell cycle arrest and apoptosis. Several studies have shown that these compounds can halt the cell cycle at the G2/M phase. nih.govnih.gov For instance, a novel derivative, BIQO-19, was found to inhibit Aurora Kinase A, a key regulator of the cell cycle, leading to G2/M phase arrest and subsequent apoptosis in non-small cell lung cancer (NSCLC) cells. nih.gov

Another quinazoline derivative, 04NB-03, was shown to induce G2/M arrest and apoptosis in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner. nih.gov This effect was linked to the accumulation of endogenous reactive oxygen species (ROS), as scavenging the ROS reversed the cell cycle arrest and apoptosis. nih.gov The induction of apoptosis by these derivatives often involves either the intrinsic or extrinsic mitochondrial pathway, characterized by the perturbation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the quinazolinone scaffold have demonstrated significant potential in modulating inflammatory and immune responses. These compounds exert their effects through various mechanisms, including the direct modulation of inflammatory pathways, inhibition of key enzymes involved in the inflammatory cascade, and interaction with cellular receptors that regulate inflammation.

Quinazoline-based compounds have been shown to influence the production and activity of several critical inflammatory mediators. For instance, certain triazoloquinazoline derivatives have been identified as potent anti-inflammatory agents that act against mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). mdpi.com The inhibition of these molecules is a key strategy in controlling inflammatory processes. Further investigations into related quinoline (B57606) structures have shown that they can lead to a significant decrease in the levels of inflammatory mediators including interleukin-1 beta (IL-1β) and nuclear factor kappa-B (NF-κB) in both lung and liver tissues. nih.gov This suggests that the broader quinazoline family can interfere with the signaling pathways that perpetuate inflammatory responses.

A significant mechanism for the anti-inflammatory action of quinazolin-4(3H)-one derivatives is the inhibition of specific enzymes that produce pro-inflammatory lipid mediators.

Soluble Epoxide Hydrolase (sEH) Inhibition: The inhibition of soluble epoxide hydrolase (sEH) is a promising therapeutic strategy for reducing inflammation and improving cardiovascular health. nih.gov This enzyme metabolizes beneficial epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. nih.govacs.org By inhibiting sEH, the levels of these protective EETs are maintained. nih.govacs.org A series of novel quinazoline-4(3H)-one derivatives were designed and evaluated as sEH inhibitors. nih.gov Among these, 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide was identified as a particularly potent sEH inhibitor with an IC50 value of 0.5 nM, making it approximately twice as potent as the reference inhibitor. nih.govresearchgate.net Another study focused on quinazolinone-7-carboxamide derivatives, identifying several compounds with strong sEH inhibitory activity, with IC50 values in the range of 0.30–0.66 μM. nih.govacs.org These findings indicate that the quinazolinone ring is an effective scaffold for developing novel sEH inhibitors. nih.gov

5-Lipoxygenase Activating Protein (FLAP) Inhibition: The 5-lipoxygenase-activating protein (FLAP) is essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma. nih.govnih.gov Inhibiting FLAP blocks the production of all leukotrienes, offering a broad anti-inflammatory effect. nih.gov Research has shown that certain quinazolinone derivatives can dually target both sEH and FLAP. For example, a quinazolinone-7-carboxamide derivative (compound 34) that potently inhibits sEH was also found to inhibit FLAP-mediated leukotriene biosynthesis with an IC50 of 2.91 μM. nih.govacs.org This dual-inhibition profile presents an opportunity for developing lead structures with combined therapeutic benefits. nih.govacs.org

Table 1: Inhibition of sEH and FLAP by Quinazolinone Derivatives Use the filters to narrow down the results.

| Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | sEH | 0.5 nM | nih.govresearchgate.net |

| Quinazolinone-7-carboxamide (Compound 34) | sEH | 0.30-0.66 µM | nih.govacs.org |

| Quinazolinone-7-carboxamide (Compound 35) | sEH | 0.30-0.66 µM | nih.govacs.org |

| Quinazolinone-7-carboxamide (Compound 37) | sEH | 0.30-0.66 µM | nih.govacs.org |

| Quinazolinone-7-carboxamide (Compound 43) | sEH | 0.30-0.66 µM | nih.govacs.org |

| Quinazolinone-7-carboxamide (Compound 34) | FLAP | 2.91 µM | nih.govacs.org |

The inflammatory process is heavily regulated by signals transmitted through G protein-coupled receptors (GPCRs). nih.govnih.gov These receptors are expressed on the surface of immune cells and respond to a wide array of extracellular stimuli, including chemokines, neurotransmitters, and various inflammatory mediators. nih.gov The activation of GPCRs on cells like leukocytes is critical for their migration to sites of inflammation and for executing their immune functions. nih.gov

GPCR signaling can either promote or resolve inflammation. nih.gov For example, chemokine receptors, a subclass of GPCRs, are instrumental in guiding immune cells, and their dysregulation can lead to chronic inflammatory conditions. mdpi.comfrontiersin.org The signaling pathways initiated by GPCRs are tightly controlled, in part by G protein-coupled receptor kinases (GRKs). nih.govfrontiersin.org Altered expression of these kinases can influence the state of a disease, making the molecules involved in GPCR signaling attractive therapeutic targets for anti-inflammatory drugs. nih.gov The development of quinazolinone-based compounds could potentially target these receptor systems to modulate inflammatory responses, offering a receptor-mediated approach to therapy.

Enzyme and Receptor Modulatory Activities

Beyond their anti-inflammatory effects, quinazolinone derivatives have been extensively investigated for their ability to modulate key enzymes and receptors involved in cell signaling and cancer pathology.

Poly(ADP-ribose)polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage repair process, and its inhibition is a validated strategy in oncology. nih.gov The quinazolin-4-one scaffold has been successfully used as a bioisostere for the phthalazinone core of established PARP inhibitors like Olaparib. rsc.org

Researchers have synthesized and evaluated numerous quinazolinone derivatives for their PARP-1 inhibitory potential. nih.govrsc.org One study reported a derivative (compound 12c) with an IC50 of 30.38 nM, which is comparable to the potency of Olaparib (IC50 = 27.89 nM). rsc.org Another compound, identified as 2-{3-[4-(4-Fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]propyl}-8-methyl 4(3H)quinazolin-one, showed potent PARP-1 inhibition with an IC50 value of 14 nM. nih.gov Further structure-activity relationship (SAR) studies revealed that substitutions on the quinazolinone ring significantly impact potency. For instance, 8-methylquinazolinones were found to be among the most potent PARP inhibitors, with IC50 values between 0.13 and 0.27 μM. acs.org It was also noted that small alkyl or aromatic groups at the N1 position are more tolerated than bulkier groups, and electron-donating groups at the C-2 position are generally more favorable for activity. nih.gov

Table 2: Inhibition of PARP-1 by Quinazolinone Derivatives Use the filters to narrow down the results.

| Derivative Class/Name | Inhibitory Concentration (IC50) | Reference |

|---|---|---|

| Compound 12c | 30.38 nM | rsc.org |

| Compound (U) | 13.3 nM | nih.gov |

| 2-{3-[4-(4-Fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]propyl}-8-methyl 4(3H)quinazolin-one | 14 nM | nih.gov |

| 8-Methylquinazolinone Series | 0.13-0.27 µM | acs.org |

The quinazolinone core is a well-established pharmacophore for tyrosine kinase inhibitors (TKIs), with several FDA-approved drugs like gefitinib (B1684475) and erlotinib (B232) based on this structure. tandfonline.commdpi.com These agents primarily target receptor tyrosine kinases (RTKs) that are often overexpressed or mutated in various cancers. tandfonline.commdpi.com

EGFR and HER2 Inhibition: Many quinazolinone derivatives have been developed as potent inhibitors of EGFR and HER2, which are key drivers in breast and lung cancers. tandfonline.comekb.eg For example, analogues of lapatinib (B449) have been shown to effectively inhibit both EGFR and HER2 with IC50 values of 0.05 nM and 0.03 nM, respectively. ekb.eg Another series of derivatives yielded compounds that demonstrated significant inhibitory effects on both EGFR and HER2. ekb.eg Molecular docking studies have revealed that some quinazolin-4(3H)-one derivatives act as ATP-competitive type-I inhibitors against EGFR. tandfonline.com

CDK2 Inhibition: Cyclin-dependent kinases, such as CDK2, are crucial for cell cycle regulation, and their inhibition can halt cancer cell proliferation. tandfonline.com Certain quinazolin-4(3H)-one derivatives have displayed potent inhibitory activity against CDK2. tandfonline.com Molecular modeling suggests these compounds can function as ATP non-competitive type-II inhibitors of CDK2. tandfonline.com

VEGFR2 Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow. mdpi.com Quinazoline-based derivatives have been successfully designed as dual inhibitors targeting both EGFR and VEGFR-2. mdpi.com One such derivative, featuring a thiourea (B124793) linkage, exhibited high potency with an IC50 of 0.05 μM against VEGFR-2. mdpi.com

Table 3: Inhibition of Tyrosine Kinases by Quinazolinone Derivatives Use the filters to narrow down the results.

| Derivative Class/Name | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Lapatinib Analogue 5 | EGFR | 0.05 nM | ekb.eg |

| Lapatinib Analogue 5 | HER2 | 0.03 nM | ekb.eg |

| Compound 2i | EGFR | Potent Inhibition | tandfonline.com |

| Compound 3i | EGFR | Potent Inhibition | tandfonline.com |

| Compound 2i | HER2 | Potent Inhibition | tandfonline.com |

| Compound 3i | HER2 | Potent Inhibition | tandfonline.com |

| Compound 31 | EGFR & HER2 | Significant Inhibition | ekb.eg |

| Compound 2i | CDK2 | Potent Inhibition | tandfonline.com |

| Compound 3i | CDK2 | Potent Inhibition | tandfonline.com |

| Thiourea quinazoline derivative (Compound 39) | VEGFR2 | 0.05 µM | mdpi.com |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Inhibition of dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic strategy for the management of type 2 diabetes mellitus. nih.gov DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner.

A series of spiro cyclohexane-1,2'-quinazoline derivatives were designed and synthesized as potent DPP-4 inhibitors. nih.gov In vitro enzyme assays revealed that many of these compounds were significantly more active than the reference drug, linagliptin. nih.gov Specifically, some derivatives exhibited inhibitory concentrations (IC50) in the range of 0.0005-0.0089 nM, compared to linagliptin's IC50 of 0.77 nM. nih.gov

Table 1: In Vitro DPP-4 Inhibitory Activity of Spiro Cyclohexane-1,2'-quinazoline Derivatives

| Compound | IC50 (nM) | Fold Activity vs. Linagliptin |

|---|---|---|

| Derivative 11 | Data not specified | More potent than sitagliptin (B1680988) (in vivo) |

| Derivative 16 | Data not specified | More potent than sitagliptin (in vivo) |

| Derivative 18a | Data not specified | More potent than sitagliptin (in vivo) |

| Derivative 23 | Data not specified | More potent than sitagliptin (in vivo) |

| Linagliptin | 0.77 | - |

| Sitagliptin | Data not specified | - |

Data derived from a study on spiro cyclohexane-1,2'-quinazoline derivatives as DPP-4 inhibitors. nih.gov

In vivo studies in oral hypoglycemic activity assays showed that several of the tested compounds were more potent than sitagliptin, demonstrating a rapid onset and a long duration of action extending up to 24 hours. nih.gov Molecular modeling studies were also conducted to understand the binding interactions of these quinazoline derivatives within the active site of the DPP-4 enzyme. nih.gov

Glycosidase Inhibition (e.g., α-glucosidase)

α-Glucosidase inhibitors are another class of oral anti-diabetic drugs that work by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. The quinazolin-4(3H)-one scaffold has been explored for its potential to inhibit this enzyme. nih.govnih.gov

A series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.govnih.gov One compound in this series, designated as 7b, demonstrated particularly potent inhibition with an IC50 value of 14.4 µM, which was approximately 53 times stronger than the standard drug, acarbose. nih.govnih.gov Kinetic studies revealed that compound 7b acts as a competitive inhibitor of α-glucosidase. nih.govnih.gov

Table 2: α-Glucosidase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| 7b | 14.4 ± 0.2 | Competitive |

| Acarbose (Standard) | ~763.2 | - |

Data from a study on quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives. nih.gov

Molecular docking studies were also performed to analyze the interactions between the most potent derivatives and the α-glucosidase enzyme, providing insights into the structure-activity relationship. nih.govnih.gov

Chemokine Receptor (e.g., CXCR3) Antagonism

Chemokine receptors, such as CXCR3, play a critical role in regulating the trafficking of immune cells. nih.gov Antagonism of these receptors is a promising therapeutic approach for inflammatory and autoimmune diseases. nih.govnih.gov

A series of 3-phenyl-3H-quinazolin-4-one derivatives have been synthesized and evaluated for their affinity and activity at the CXCR3 receptor. nih.gov One compound, in particular, was identified as a potent antagonist and has been used as a tool for further characterization of the CXCR3 receptor in radioligand binding and calcium mobilization assays. nih.gov Interfering with CXCR3 function using specific antagonists has been shown to inhibit the effector phase of the immune response in a mouse model of multiple sclerosis, reducing the accumulation of CD4+ T cells in the central nervous system. nih.gov

Inhibition of Bacterial DNA Gyrase

The emergence of antibiotic resistance highlights the urgent need for new antibacterial agents with novel mechanisms of action. nih.govnih.govnih.gov Bacterial DNA gyrase, an essential enzyme involved in DNA replication, is a well-validated target for antibiotics. nih.govnih.govmdpi.com

Several quinazolin-4(3H)-one derivatives have been investigated as potential inhibitors of bacterial DNA gyrase. nih.govnih.govmdpi.com One study focused on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, identifying a compound, f1, as a potent inhibitor of the S. aureus GyrB subunit with an IC50 of 1.21 µM. nih.govnih.govunivie.ac.at Further structural modifications led to the discovery of even more potent inhibitors, f4 and f14, with IC50 values of 0.31 µM and 0.28 µM, respectively. nih.govnih.gov These compounds also demonstrated antibacterial activity against methicillin-resistant S. aureus (MRSA). nih.govnih.gov

Another study explored quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds. mdpi.com Several of these compounds exhibited potent antimicrobial activity, and the most active compounds against E. coli were found to be potent inhibitors of E. coli DNA gyrase, with IC50 values ranging from 3.19 to 4.17 µM. mdpi.com

Table 3: Inhibitory Activity of Quinazolin-4(3H)-one Derivatives against Bacterial DNA Gyrase

| Compound | Target | IC50 (µM) |

|---|---|---|

| f1 | S. aureus GyrB | 1.21 |

| f4 | S. aureus GyrB | 0.31 |

| f14 | S. aureus GyrB | 0.28 |

| 4a | E. coli DNA gyrase | 3.19 - 4.17 |

| 5a | E. coli DNA gyrase | 3.19 - 4.17 |

| 5c | E. coli DNA gyrase | 3.19 - 4.17 |

| 5d | E. coli DNA gyrase | 3.19 - 4.17 |

Data compiled from studies on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides and quinazolin-4(3H)-one-hydrazone-pyrazole hybrids. nih.govnih.govmdpi.com

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.gov

A series of quinazolinone derivatives were synthesized and evaluated for their inhibitory activity against bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. nih.gov Many of the synthesized analogs demonstrated significant inhibitory activity against bCA-II, with IC50 values ranging from 8.9 to 67.3 µM. nih.gov One compound, 4d, was identified as a competitive inhibitor of both bCA-II and hCA-II, with Ki values of 13.0 µM and 14.25 µM, respectively. nih.gov Another study on 2-substituted quinazolin-4(3H)-ones also reported inhibitory activity against carbonic anhydrase-II, with some compounds showing selective inhibition. nih.gov

Table 4: Inhibitory Activity of Quinazolinone Derivatives against Carbonic Anhydrase-II

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|---|

| 4d | bCA-II | - | 13.0 ± 0.013 | Competitive |

| 4d | hCA-II | - | 14.25 ± 0.017 | Competitive |

| 22 | CA-II | 61.33 ± 2.38 | - | - |

| 1 | CA-II | 108.30 ± 0.93 | - | - |

| 21 | CA-II | 191.93 ± 2.72 | - | - |

| 15 | CA-II | 20.94 ± 0.58 | - | - |

| Acetazolamide (Standard) | CA-II | 0.12 ± 0.03 | - | - |

Data from studies on various quinazolinone derivatives as CA inhibitors. nih.govnih.gov

Agonistic Activities (e.g., PPARγ, SUR)

Peroxisome proliferator-activated receptor gamma (PPARγ) and the sulfonylurea receptor (SUR) are key targets in the management of type 2 diabetes. nih.gov Agonists of these receptors can improve insulin sensitivity and stimulate insulin secretion, respectively.

A series of novel quinazoline-4(3H)-one-sulfonylurea hybrids were designed and synthesized as dual PPARγ and SUR agonists. nih.gov Several of these compounds demonstrated potent in vivo anti-hyperglycemic activity in streptozotocin-induced hyperglycemic rats. nih.gov Further in vitro evaluation showed that some compounds exhibited high binding affinities for PPARγ, with IC50 values in the range of 0.350-0.408 µM. nih.gov

Table 5: PPARγ Binding Affinities of Quinazoline-4(3H)-one-sulfonylurea Hybrids

| Compound | PPARγ IC50 (µM) |

|---|---|

| 19b | 0.371 |

| 19d | 0.350 |

| 19f | 0.369 |

| 25f | 0.408 |

| 25g | 0.353 |

Data from a study on quinazoline-4(3H)-one-sulfonylurea hybrids as dual PPARγ and SUR agonists. nih.gov

Other Emerging Biological Activities

The versatility of the quinazolin-4(3H)-one scaffold has led to the exploration of its derivatives for a wide range of other biological activities. These include:

Anticancer Activity: Numerous quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. researchgate.netnih.gov Some compounds have shown broad-spectrum antitumor activity, in some cases exceeding the potency of the standard drug doxorubicin. researchgate.net The mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as VEGFR-2 and EGFR. nih.govmedchemexpress.com

Antimicrobial and Antifungal Activities: Beyond DNA gyrase inhibition, quinazolin-4(3H)-one derivatives have demonstrated broad-spectrum antimicrobial and antifungal properties. nih.govmdpi.com

Soluble Epoxide Hydrolase (sEH) Inhibition: Inhibition of sEH is a target for reducing blood pressure and inflammation. A series of novel quinazoline-4(3H)-one derivatives were identified as potent sEH inhibitors, with one compound showing an IC50 of 0.5 nM, which is more potent than the reference inhibitor. nih.gov

Antiallergy Agents: (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids have been identified as a new series of antiallergy agents. acs.org

Antioxidant Activity: Some quinazolin-4(3H)-one derivatives incorporating an isoxazole (B147169) moiety have been synthesized and evaluated for their antioxidant properties. nih.gov

These emerging activities underscore the potential of the quinazolin-4(3H)-one-2-propanoic acid scaffold as a privileged structure in drug discovery, with ongoing research continuing to uncover new therapeutic applications.

Quorum Sensing Modulation in Bacterial Pathogens (e.g., Pseudomonas aeruginosa PqsR Antagonism)

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation. Interfering with QS is a promising anti-virulence strategy that may reduce the emergence of drug resistance. nih.gov The Pseudomonas aeruginosa pqs system, which is controlled by the transcriptional regulator PqsR, is a key target for such interventions. nih.govacs.org

Derivatives of quinazolin-4(3H)-one have been identified as potent antagonists of the PqsR receptor. nih.gov These compounds mimic the natural PqsR signal molecules, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and 4-hydroxy-2-heptylquinoline (HHQ), thereby competitively inhibiting the activation of virulence genes. nih.govnih.gov A hit identification and optimization study using virtual screening led to the development of several potent PqsR inhibitors. nih.govacs.org One optimized compound, (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile (Compound 61), demonstrated significant inhibitory activity on the PqsR-controlled PqsA promoter with a half-maximal inhibitory concentration (IC50) of 1 µM. nih.govacs.org Isothermal titration calorimetry further established a strong binding affinity of this compound to the PqsR ligand-binding domain, with a dissociation constant (Kd) of 10 nM. acs.org These findings highlight the potential of quinazolin-4(3H)-one derivatives as leads for developing novel anti-virulence therapeutics to combat P. aeruginosa infections. nih.gov

Table 1: PqsR Antagonistic Activity of a Quinazolin-4(3H)-one Derivative

| Compound | Description | IC50 (PqsA promoter inhibition) | Binding Affinity (Kd) to PqsR |

|---|

| Compound 61 | (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile | 1 µM nih.govacs.org | 10 nM acs.org |

Herbicidal Applications (e.g., Acetyl-CoA Carboxylase (ACCase) Inhibition)

Acetyl-CoA carboxylase (ACCase) is a critical enzyme in the biosynthesis of fatty acids in plants, making it an effective target for herbicides. mdpi.comnih.gov Aryloxyphenoxypropionates (APPs) are a known class of herbicides that function by inhibiting ACCase. mdpi.com Researchers have designed and synthesized novel quinazolin-4(3H)-one derivatives based on the APP motif to discover new ACCase-inhibiting herbicides. mdpi.combohrium.com

In greenhouse bioassays, many of these synthesized compounds showed significant pre-emergent herbicidal activity, particularly against monocotyledonous weeds. mdpi.combohrium.com One compound, designated QPP-7, was especially effective, exhibiting over 90% inhibition of various weeds including E. crusgalli, D. sanguinalis, and S. viridis when applied at 375 g ha⁻¹. mdpi.combohrium.com Notably, QPP-7 demonstrated excellent crop safety for rice, wheat, cotton, and peanuts. mdpi.combohrium.com Structure-activity relationship (SAR) studies revealed that the herbicidal efficacy is highly dependent on the substituents on the quinazolin-4(3H)-one ring. mdpi.combohrium.com The inhibitory action of QPP-7 on the E. crusgalli ACCase enzyme was confirmed with an IC50 value of 54.65 nM, supporting its mechanism as an ACCase inhibitor. mdpi.combohrium.com This research identifies compound QPP-7 as a promising lead structure for the development of new, effective herbicides. mdpi.comresearchgate.net

Table 2: Herbicidal Profile of Compound QPP-7

| Compound | Target Enzyme | IC50 (vs. E. crusgalli ACCase) | Weeds Controlled (>90% inhibition) | Safe Crops |

|---|

| QPP-7 | Acetyl-CoA Carboxylase (ACCase) mdpi.combohrium.com | 54.65 nM mdpi.combohrium.com | E. crusgalli, D. sanguinalis, P. alopecuroides, S. viridis, E. indica, A. fatua, E. dahuricu, S. alterniflora mdpi.combohrium.com | O. sativa, T. aestivum, G. spp, A. hypogaea mdpi.combohrium.commdpi.com |

Antioxidant Properties

Quinazolin-4(3H)-one derivatives have been investigated for their potential as antioxidants. nih.govnih.gov Studies have synthesized and evaluated series of 2-substituted quinazolin-4(3H)-ones using various methods, including the DPPH, ABTS, and TEACCUPRAC assays, to understand their structure-antioxidant activity relationships. nih.govnih.govresearchgate.net

The antioxidant capacity of these compounds is significantly influenced by the nature and position of substituents on the phenyl ring at position 2. nih.govnih.gov For a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, it requires at least one hydroxyl group. nih.govnih.govresearchgate.net The potency is further enhanced by the presence of a second hydroxyl group, particularly at the ortho or para positions. nih.govnih.govresearchgate.net For instance, dihydroxy-substituted quinazolinones showed the most potent radical scavenging activity, with EC50 values as low as 7.2 µM. nih.gov Furthermore, introducing an ethylene (B1197577) linker between the quinazolinone core and a phenolic substituent was found to increase antioxidant activity. nih.govnih.govresearchgate.net Some derivatives with ortho-dihydroxy configurations also displayed metal-chelating properties, adding to their antioxidant potential. nih.govnih.govresearchgate.net

Table 3: Antioxidant Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound Series | Key Structural Feature | Observation | Most Potent Compound Example | EC50 (DPPH Assay) |

|---|---|---|---|---|

| 2-Phenylquinazolin-4(3H)-ones | Dihydroxy-substitution on the phenyl ring | Ortho or para positioning of a second hydroxyl group enhances activity. nih.govnih.govresearchgate.net | 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21h) | 7.2 µM nih.gov |

| Quinazolinones with Ethylene Linker | Ethylene linker between the quinazolinone and a phenolic group | Linker leads to increased antioxidant activity. nih.govnih.govresearchgate.net | Not specified | Not specified |

Antiviral and Antimalarial Activities

The quinazolin-4(3H)-one scaffold is a key component of febrifugine, a natural alkaloid from the plant Dichroa febrifuga known for its antimalarial properties. nih.gov This has inspired the design and synthesis of numerous quinazolinone derivatives as potential antimalarial agents. nih.gov In vivo studies have shown that 2,3-substituted quinazolin-4(3H)-one derivatives exhibit antimalarial activity against Plasmodium berghei in mice. nih.gov Research suggests that the 4-quinazolinone moiety itself is crucial for the activity against the malaria parasite. nih.gov Further investigations into new quinazolinone-4 derivatives confirmed that they inhibit the maturation of the ring form of Plasmodium falciparum to the schizont form. researchgate.net

In the search for compounds with improved therapeutic profiles, various derivatives of the antimalarial pyrroloquinazolinediamine WR227825 were developed. researchgate.net New acetamide (B32628) and imide derivatives showed potent cell growth inhibition against multiple clones of P. falciparum (IC50 ≈ 0.01 ng/ml) and were highly effective against P. berghei in mice. researchgate.net Specifically, a tetra-acetamide derivative demonstrated high potency against a drug-resistant strain of P. vivax in aotus monkeys, curing the infections at low doses. researchgate.net While the core structure shows promise, the antiviral activity of this compound itself is less defined in the reviewed literature, though related heterocyclic systems like triazoles have been noted for broad-spectrum antiviral action. mdpi.com

Table 4: Antimalarial Activity of Quinazolin-4(3H)-one Derivatives

| Compound Type | Target Organism | Activity Noted |

|---|---|---|

| 2,3-substituted quinazolin-4(3H)-ones | Plasmodium berghei (in vivo) | Exhibited antimalarial activity. nih.gov |

| New quinazolinone-4 derivatives | Plasmodium falciparum (in vitro) | Inhibited maturation from ring form to schizont. researchgate.net |

| Acetamide/imide derivatives of WR227825 | Plasmodium falciparum (in vitro) | Potent cell growth inhibition (IC50 ≈ 0.01 ng/ml). researchgate.net |

| Tetra-acetamide derivative of WR227825 | Plasmodium vivax (in vivo, monkeys) | Cured infections from a drug-resistant strain. researchgate.net |

Central Nervous System Related Activities (e.g., Anticonvulsant)

Derivatives of quinazolin-4(3H)-one are known to exert significant effects on the central nervous system (CNS). bohrium.com A number of novel 2,3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for anticonvulsant, sedative-hypnotic, and CNS depressant activities. nih.gov

In preclinical models, these compounds were tested against maximal electroshock (MES)-induced seizures and subcutaneous pentylenetetrazole (scPTZ)-induced seizures in mice. nih.govnih.gov While most tested compounds showed more pronounced sedative-hypnotic and CNS depressant effects than anticonvulsant activity, a few derivatives did exhibit notable anticonvulsant properties. nih.gov Another study on a different series of quinazolin-4(3H)-ones found that most compounds displayed anticonvulsant activity in the scPTZ screen. nih.gov Three compounds in this series provided 100% protection against PTZ-induced convulsions and were found to be approximately four times more potent than the established antiepileptic drug ethosuximide. nih.gov Structure-activity relationship studies from this research suggested that a butyl substitution at the N3 position of the quinazoline ring significantly contributes to anticonvulsant efficacy. nih.gov

Table 5: CNS Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound Series | Activity Screened | Key Findings |

|---|---|---|

| 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Anticonvulsant, Sedative-hypnotic, CNS depressant | Better sedative-hypnotic and CNS depressant activities than anticonvulsant activity. nih.gov |

| Substituted quinazolin-4(3H)-ones | Anticonvulsant (scPTZ model) | Three compounds showed 100% protection against seizures, being ~4 times more potent than ethosuximide. nih.gov |

Mechanistic Elucidation of Biological Actions of Quinazolin 4 3h One 2 Propanoic Acid

Molecular Target Identification and Validation Approaches

There is no available research that identifies or validates specific molecular targets for quinazolin-4(3H)-one-2-propanoic acid. While other quinazolin-4(3H)-one derivatives have been shown to target enzymes such as tyrosine kinases (EGFR, VEGFR), cyclooxygenases (COX), and bacterial penicillin-binding proteins (PBP), it is not scientifically accurate to extrapolate these findings to the specific compound of interest without direct experimental evidence.

Cellular Pathway Interrogations

Specific studies interrogating the effects of this compound on cellular pathways are not available in the public domain.

Interference with DNA Replication and Repair Mechanisms

No research has been published detailing any interference of this compound with DNA replication or repair mechanisms.

Perturbations in Cell Division and Microtubule Dynamics (e.g., Tubulin Polymerization Promotion)

There are no studies indicating that this compound causes perturbations in cell division or affects microtubule dynamics, such as promoting tubulin polymerization.

Activation of Spindle Assembly Checkpoint

There is no evidence to suggest that this compound activates the spindle assembly checkpoint.

Ligand-Receptor/Enzyme Interaction Dynamics and Specificity

Without identified molecular targets, there is no information on the ligand-receptor or ligand-enzyme interaction dynamics and specificity for this compound.

In Vitro and In Vivo Model Systems for Mechanistic Studies

The elucidation of the biological mechanisms of this compound and its derivatives relies on a variety of in vitro and in vivo model systems. These models are crucial for identifying molecular targets, understanding pathway modulation, and assessing preclinical efficacy.

Cell-Based Assays for Target Engagement and Pathway Analysis (e.g., BubR1 phosphorylation)

While direct evidence for the interaction of this compound with BubR1 phosphorylation is not extensively documented in publicly available research, the broader class of quinazolin-4(3H)-one derivatives has been extensively studied using a variety of cell-based assays to determine their target engagement and to analyze the cellular pathways they modulate. These assays are fundamental in understanding the molecular basis of their biological activity.

Commonly employed cell-based assays for this class of compounds include:

Cytotoxicity and Antiproliferative Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method used to assess the cytotoxic effects of quinazolinone derivatives on various cancer cell lines, including those from lung, breast, and colon cancers. semanticscholar.org These assays provide initial insights into the potential of these compounds as anticancer agents by measuring their ability to inhibit cell proliferation. semanticscholar.orggardp.org

Kinase Inhibition Assays: Quinazolinone scaffolds are recognized as privileged structures in the development of kinase inhibitors. nih.govnih.gov Various in vitro kinase activity assays are used to identify specific kinase targets. For instance, the ADP-Glo™ kinase assay has been utilized to confirm the inhibitory potential of quinazolinone derivatives against lipid kinases like PI3K. nih.govnih.gov Similarly, their inhibitory effects on other kinases such as AKT and mTOR have been investigated, often by assessing the phosphorylation status of downstream targets. semanticscholar.orgnih.gov

Target Engagement Assays: Modern techniques are employed to confirm that a compound binds to its intended target within a cellular context. Enzyme Fragment Complementation (EFC) technology, for example, allows for the quantitative measurement of a compound's potency in binding to its target inside living cells. youtube.comyoutube.com This method can be adapted to a wide range of protein classes, including kinases, to validate target engagement and determine cellular EC50 values. youtube.comyoutube.com

Cell Cycle and Apoptosis Analysis: Flow cytometry is a powerful tool used to study the effects of quinazolinone derivatives on the cell cycle and apoptosis. nih.gov For example, studies have shown that certain derivatives can induce cell cycle arrest at specific phases and trigger apoptosis in cancer cells, often confirmed by techniques like JC-1 staining to measure changes in mitochondrial membrane potential. nih.govnih.gov

Pathway-Specific Reporter Assays: To understand the impact on specific signaling pathways, reporter gene assays are utilized. These assays can measure the activation or inhibition of transcription factors or other signaling molecules downstream of the putative target, providing a functional readout of the compound's activity in a cellular environment.

While the specific role of this compound in BubR1 phosphorylation remains an area for further investigation, the established methodologies for studying related compounds provide a clear framework for how such mechanistic questions can be addressed.

Animal Models for Preclinical Efficacy and Mechanistic Insights (e.g., Mouse Peritonitis Model, Mouse Neutropenic Thigh Infection Model, G. mellonella Infection Model)

Preclinical animal models are indispensable for evaluating the in vivo efficacy and understanding the mechanistic properties of novel therapeutic agents like quinazolin-4(3H)-one derivatives. Several infection models have been instrumental in assessing the antibacterial potential of this class of compounds.

Mouse Peritonitis Model

The mouse peritonitis model is a well-established system for evaluating the in vivo efficacy of antibacterial compounds against systemic infections. In studies involving quinazolin-4(3H)-one derivatives, this model has been used to identify lead compounds with potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For instance, a lead quinazolinone compound demonstrated efficacy in an MRSA mouse peritonitis model, highlighting the therapeutic potential of this scaffold. nih.gov In these studies, the efficacy of various derivatives is often compared, with survival rates being a key endpoint. One particular study noted that among several tested compounds, only one derivative showed greater than 50% efficacy at a specific dose in this model. nih.gov

Mouse Neutropenic Thigh Infection Model

To more closely mimic infections in immunocompromised individuals, the neutropenic thigh infection model is employed. gardp.orgcriver.com This model is considered a standard for the initial in vivo evaluation of antimicrobials and has been used for all currently available antibiotic classes. gardp.orgcriver.com Mice are rendered neutropenic, typically through treatment with cyclophosphamide, before being infected intramuscularly. gardp.orgcriver.com This allows for the assessment of a compound's direct antibacterial activity in the absence of a robust immune response.

Research on a novel quinazolinone derivative demonstrated its efficacy in a mouse neutropenic thigh infection model against MRSA. nih.govnih.gov Another study found that a specific quinazolin-4(3H)-one derivative caused a reduction in bacterial colony-forming units (CFU) in this model that was comparable to the standard-of-care antibiotic, vancomycin. nih.gov The primary endpoint in this model is typically the bacterial load in the thigh muscle, measured in CFU, providing a quantitative measure of the compound's in vivo bactericidal or bacteriostatic activity. criver.com

Table 1: Findings from Animal Infection Models for Quinazolin-4(3H)-one Derivatives

| Model System | Key Findings | Reference(s) |

| Mouse Peritonitis Model | Identification of lead compounds with in vivo efficacy against MRSA. A specific derivative showed >50% survival at a 5 mg/kg dose. | nih.govnih.gov |

| Mouse Neutropenic Thigh Infection Model | A novel quinazolinone was effective against MRSA. Another derivative demonstrated a reduction in bacterial load comparable to vancomycin. | nih.govnih.govnih.gov |

G. mellonella Infection Model